molecular formula C18H19ClN4 B7765397 Clozapine CAS No. 1333667-72-3

Clozapine

Cat. No.: B7765397
CAS No.: 1333667-72-3
M. Wt: 326.8 g/mol
InChI Key: QZUDBNBUXVUHMW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Clozapine is a unique antipsychotic that has low D2 receptor affinity and high D1 and D4 receptor activity . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C), adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and cognitive function.

Mode of Action

This compound’s mode of action involves blocking various receptors. It has a high dissociation constant for D2, which is even higher than dopamine . It has much higher antagonistic activity on cortical and limbic dopamine D4 than D2 receptors . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C) and adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . The combination of relatively high D1, low D2, and very high 5-HT2 receptor occupancy rates is unique to this compound and may explain its lower propensity for Extrapyramidal side effects .

Pharmacokinetics

This compound is quickly and almost completely absorbed after oral administration with time to maximum plasma concentration (Tmax) of 1.5–2 h . Its bioavailability is only about 27%–50% due to the first-pass metabolism . This compound is approximately 95% bound to plasma proteins . The dosage of this compound is individually adjusted to control the symptoms .

Result of Action

The molecular and cellular effects of this compound’s action include damage to mitochondria and promotion of inflammation in insulin-responsive cells and obesity-associated cell types . These phenomena are closely associated with changes observed in human and animal studies of Metabolic Syndrome (MetS), obesity, insulin resistance, and diabetes .

Action Environment

Environmental factors such as smoking, inflammation indicated by elevated C-reactive protein (CRP), and certain concurrent medications have a significant influence on this compound metabolism . Changes in these factors can alter the plasma levels of this compound, potentially affecting its efficacy and side effect profile .

Biochemical Analysis

Biochemical Properties

Clozapine displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors . This low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia . Its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension .

Cellular Effects

This compound demonstrates superior efficacy in treatment-resistant schizophrenia, but its intracellular mode of action is not completely understood . It has been found to affect metabolic fluxes, cell respiration, and intracellular ATP in human HL60 cells .

Molecular Mechanism

This compound displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors . This low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia . Its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to alter sleep in wild-type male laboratory mice . It has also been found to increase grooming behavior as early as 30 weeks of age .

Dosage Effects in Animal Models

In animal models, this compound has been found to have a dose-dependent effect on swimming behavior, with elevated exposure associated with a dramatic increase in the proportion of time spent at the top of the tank .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylthis compound and oxidation to this compound N-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of this compound clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19, CYP2C8 and FMO3 .

Transport and Distribution

The median volume of distribution of this compound was calculated to be 508 L (272–1290 L) . This compound is approximately 97% bound to serum proteins .

Subcellular Localization

This compound has been found to induce the phosphorylation of Akt and FoxO3a by the PI3K/Akt pathway and reverse the reduction of the phosphorylated Akt and FoxO3a and the nuclear translocation of FoxO3a evoked by corticosterone .

Properties

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022855, DTXSID401020663
Record name Clozapine
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Record name 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clozapine
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Solubility

Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L
Record name Clozapine
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Record name Clozapine
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Mechanism of Action

Clozapine's antipsychotic action is likely mediated through a combination of antogistic effects at D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex. D2 antagonism relieves positive symptoms while 5-HT2A antagonism alleviates negative symptoms., Clozapine is classified as an 'atypical' antipsychotic drug because its profile of binding to dopamine receptors and its effects on various dopamine mediated behaviors differ from those exhibited by more typical antipsychotic drug products. In particular, although clozapine does interfere with the binding of dopamine at D1, D2, D3 and D5 receptors, and has a high affinity for the D4 receptor, it does not induce catalepsy nor inhibit apomorphine-induced stereotypy. This evidence, consistent with the view that clozapine is preferentially more active at limbic than at striatal dopamine receptors, may explain the relative freedom of clozapine from extrapyramidal side effects. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic and serotonergic receptors.
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Color/Form

Yellow crystals from acetone-petroleum ether

CAS No.

5786-21-0, 1333667-72-3
Record name Clozapine
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Melting Point

183-184 °C, 183 - 184 °C
Record name Clozapine
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Record name Clozapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: Unlike typical antipsychotics that primarily block dopamine D2 receptors, clozapine exhibits a complex pharmacological profile. It has a relatively low affinity for D2 receptors but shows high affinity for a variety of other receptors including serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), dopamine (D1, D4), muscarinic (M1, M2, M3, M4, M5), adrenergic (α1, α2), and histaminergic (H1) receptors []. This broader receptor binding profile is thought to contribute to its unique efficacy and side effect profile.

      A: this compound's antagonism at 5-HT2A receptors is particularly important. By blocking these receptors, this compound is thought to modulate dopamine release in key brain regions, potentially ameliorating both positive and negative symptoms of schizophrenia [].

        A: Research indicates that a lower ratio of homovanillic acid (HVA), a dopamine metabolite, to 5-hydroxyindoleacetic acid (5-HIAA), a serotonin metabolite, in cerebrospinal fluid is predictive of a better response to this compound []. This finding suggests that a balance between dopaminergic and serotonergic systems is important for this compound's effectiveness.

          ANone: this compound's molecular formula is C18H19ClN4, and its molecular weight is 326.8 g/mol.

            A: The cytochrome P450 enzyme CYP1A2 is the major enzyme responsible for this compound metabolism. It plays a significant role in the demethylation of this compound to its major active metabolite, N-desmethylthis compound (northis compound) [].

              A: Cigarette smoking induces CYP1A2 activity, leading to increased this compound clearance [, ]. As a result, smokers generally require higher this compound doses compared to nonsmokers to achieve similar plasma concentrations [].

              A: Research suggests that clearance of both this compound and its metabolite northis compound decrease exponentially with age in individuals older than 39 years []. This age-related decline in clearance can lead to higher blood concentrations and potentially increase the risk of adverse drug reactions in older patients.

              A: Several factors, including poor adherence, sedimentation of the suspension before use, and incomplete dosage, could contribute to lower plasma concentrations of this compound and northis compound when administered as crushed tablets or suspension compared to intact tablets [].

              A: this compound is recognized as the only antipsychotic with proven efficacy for treatment-resistant schizophrenia [, , , ]. It has demonstrated superior efficacy in reducing symptoms, producing clinically meaningful improvements, and postponing relapse compared to typical antipsychotics [].

                A: Research suggests that shorter duration of illness, later illness onset, and younger age at this compound initiation tend to be associated with a better treatment response [].

              ANone: While research is ongoing, some studies point to potential biological predictors of this compound response. These include:

                * **Neuroimaging:** Higher prefrontal cortical structural integrity and activity [].   * **Cerebrospinal Fluid (CSF):**  A lower ratio of the dopamine metabolite HVA to the serotonin metabolite 5-HIAA [, ].

                A: While clinical improvement after one month of treatment is associated with a good response [], research indicates that a this compound trial may require up to six months to definitively determine non-response [].

                A: this compound carries a risk of agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. To mitigate this risk, stringent monitoring of white blood cell counts is mandatory, particularly during the initial months of treatment [, ].

                ANone: Several strategies have been explored in cases of this compound non-response or intolerance, including:

                • Augmentation Strategies: Adding another antipsychotic medication, such as aripiprazole [] or risperidone [].
                • Electroconvulsive Therapy (ECT): ECT has been investigated as an adjunctive treatment for this compound non-responders [, ].

                ANone: Ongoing research efforts are focused on several aspects, including:

                • Identifying reliable biological markers to predict treatment response and personalize this compound therapy [].
                • Developing safer and more tolerable this compound alternatives for treatment-resistant schizophrenia [].
                • Understanding the long-term effects of this compound treatment and optimizing its use in various patient populations [].
                • Exploring the potential of novel drug delivery systems to improve this compound's therapeutic index [].

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